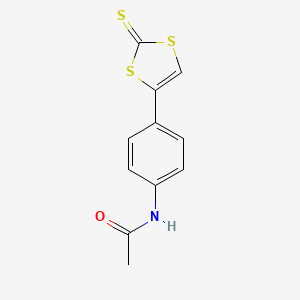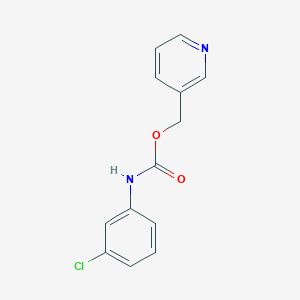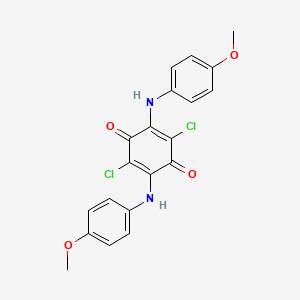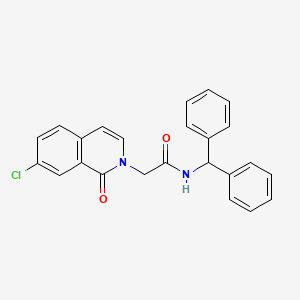
But-2-yne-1,4-diyl bis(phenylcarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-yne-1,4-diyl bis(phenylcarbamate) is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a but-2-yne backbone with phenylcarbamate groups attached at the 1 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of But-2-yne-1,4-diyl bis(phenylcarbamate) typically involves the reaction of but-2-yne-1,4-diol with phenyl isocyanate. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, under an inert atmosphere to prevent unwanted side reactions. The reaction conditions may include:
- Temperature: 0-25°C
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Catalyst: Triethylamine or pyridine
Industrial Production Methods
In an industrial setting, the production of But-2-yne-1,4-diyl bis(phenylcarbamate) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
But-2-yne-1,4-diyl bis(phenylcarbamate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of saturated carbamates.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of butane-1,4-diyl bis(phenylcarbamate).
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of But-2-yne-1,4-diyl bis(phenylcarbamate) depends on its interaction with molecular targets. The compound may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate binding.
Modulating pathways: Interacting with signaling pathways to alter cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- But-2-yne-1,4-diyl bis(methylcarbamate)
- But-2-yne-1,4-diyl bis(ethylcarbamate)
- But-2-yne-1,4-diyl bis(propylcarbamate)
Uniqueness
But-2-yne-1,4-diyl bis(phenylcarbamate) is unique due to the presence of phenyl groups, which can enhance its stability and reactivity compared to other carbamates. The phenyl groups may also impart specific electronic and steric properties that influence its interactions with molecular targets.
Propiedades
Número CAS |
21840-67-5 |
|---|---|
Fórmula molecular |
C18H16N2O4 |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
4-(phenylcarbamoyloxy)but-2-ynyl N-phenylcarbamate |
InChI |
InChI=1S/C18H16N2O4/c21-17(19-15-9-3-1-4-10-15)23-13-7-8-14-24-18(22)20-16-11-5-2-6-12-16/h1-6,9-12H,13-14H2,(H,19,21)(H,20,22) |
Clave InChI |
RULCWOHYYYFGED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)OCC#CCOC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-Dibromo-2-methylbicyclo[4.1.0]heptane](/img/structure/B11955836.png)





![4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11955864.png)


![3-(Diethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955880.png)


![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11955907.png)
